molecular formula C23H22ClN7O2 B2449629 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920370-56-5

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2449629
CAS No.: 920370-56-5
M. Wt: 463.93
InChI Key: CFWSRFDXYFPHRZ-UHFFFAOYSA-N
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Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a potent and selective small molecule kinase inhibitor with significant research value in oncology and immunology. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is known to act as an ATP-competitive antagonist for various protein kinases. This compound is structurally related to, and developed from, the class of inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK) , which are critical components of intracellular signaling pathways. The compound's primary mechanism of action involves the potent inhibition of key kinases, disrupting downstream signaling cascades such as the JAK-STAT pathway and B-cell receptor signaling. This targeted inhibition makes it a valuable tool for researchers investigating the molecular drivers of hematological malignancies, autoimmune disorders, and inflammatory diseases. In a research context, this inhibitor is used in vitro and in vivo to elucidate the specific roles of these kinases in disease pathogenesis, to validate new therapeutic targets, and to study mechanisms of drug resistance. Its application extends to high-throughput screening assays, combination therapy studies with other chemotherapeutic agents, and the development of novel targeted cancer therapeutics, providing critical insights for translational medicine.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-2-8-19(9-3-16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSRFDXYFPHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The compound consists of a triazolo-pyrimidine scaffold linked to a piperazine moiety and an ethanone group. The presence of the 4-chlorophenyl group is significant for its biological properties.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyrimidines exhibit a variety of biological activities, including:

  • Anticancer Activity : Triazolo-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies report effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
  • Antiviral Activity : Certain derivatives have demonstrated potential against viral infections.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthesis pathway can be summarized as follows:

  • Formation of Triazolo-Pyrimidine Core : Starting from appropriate precursors, the triazole and pyrimidine rings are synthesized through cyclization reactions.
  • Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution.
  • Final Modification : The ethanone group is added to complete the structure.

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of related triazolo-pyrimidine compounds. In vitro tests demonstrated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Research on similar triazolo derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Anti-inflammatory Effects

In a recent study focusing on anti-inflammatory activity, derivatives were evaluated for their ability to reduce pro-inflammatory cytokines in cellular models. Results showed a dose-dependent decrease in TNF-alpha and IL-6 levels upon treatment with these compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
AntiviralPotential efficacy against viral infections

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Compounds containing triazole and pyrimidine rings have been investigated for their anticancer properties. Some studies suggest that they can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. This is particularly relevant in the context of targeted therapies where specific pathways are modulated.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Piperazine derivatives are known to interact with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. Preliminary studies may focus on their ability to modulate serotonin or dopamine receptors.

Case Studies

  • Triazole Derivatives as Antimicrobial Agents
    A study published in Molecules examined a series of triazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that modifications to the triazole ring significantly enhanced activity, suggesting that similar modifications could be explored in 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone .
  • Anticancer Activity
    Research conducted on related pyrimidine compounds has revealed promising anticancer activity through mechanisms involving apoptosis induction in various cancer cell lines. These findings highlight the potential for further exploration of the anticancer properties of this compound .
  • Neuropharmacological Studies
    A recent investigation into piperazine derivatives demonstrated their effectiveness in modulating anxiety-related behaviors in animal models. This suggests that this compound may also possess similar effects due to its structural components .

Chemical Reactions Analysis

Triazolopyrimidine Core Formation

The triazolopyrimidine scaffold is constructed through cyclization of substituted pyrimidine precursors. A chlorophenyl group is introduced via nucleophilic aromatic substitution (NAS) at elevated temperatures (80–120°C), using polar aprotic solvents like DMF or DMSO.

Piperazine Coupling

The piperazine ring is attached to the triazolopyrimidine core through a nucleophilic substitution reaction. This step employs potassium carbonate as a base and acetonitrile as the solvent, achieving >75% yield under reflux conditions.

Ethanone Derivatization

The p-tolyloxy ethanone moiety is introduced via Friedel-Crafts acylation or alkylation, depending on the substrate. Catalytic amounts of Lewis acids (e.g., AlCl₃) are used to facilitate the reaction.

Synthetic Step Reagents/Conditions Key Functional Groups Introduced
Triazolopyrimidine formationDMF, 100°C, 12hChlorophenyl, triazole
Piperazine couplingK₂CO₃, CH₃CN, refluxPiperazine linkage
Ethanone derivatizationAlCl₃, CH₂Cl₂, RTp-Tolyloxy, carbonyl

Reactivity in Functionalization Reactions

The compound exhibits reactivity at three primary sites:

  • Chlorophenyl Group : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄.

  • Triazole Ring : Stable under acidic conditions but susceptible to reductive cleavage via catalytic hydrogenation (H₂/Pd-C).

  • Piperazine Nitrogen : Participates in alkylation or acylation reactions to introduce substituents (e.g., methyl groups using methyl iodide).

Example Reaction Table :

Reaction Type Conditions Product
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl-substituted triazolopyrimidine derivative
Reductive cleavage10% Pd/C, H₂ (1 atm), EtOH, 50°COpen-ring amine intermediate
Piperazine alkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpiperazine analog

Stability and Degradation Pathways

  • Hydrolytic Stability : The triazole ring remains intact under neutral aqueous conditions but degrades in strong acids (pH < 2) or bases (pH > 12).

  • Thermal Decomposition : Onset at 220°C, producing chlorobenzene and CO₂ as primary degradation products (TGA data) .

Comparative Reactivity with Structural Analogs

The compound’s unique chlorophenyl and p-tolyloxy groups enhance its reactivity compared to derivatives like 1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone . Key differences include:

  • Electrophilicity : The chlorophenyl group increases electron-withdrawing effects, accelerating NAS reactions by 1.5× compared to fluorophenyl analogs.

  • Steric Effects : The p-tolyloxy group hinders access to the piperazine nitrogen, reducing alkylation efficiency by ~20% .

Q & A

Q. What are the key synthetic challenges in preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of triazole-pyrimidine cores and coupling with piperazine and phenoxyacetone moieties. Critical challenges include controlling regioselectivity during triazole formation and minimizing side products during nucleophilic substitutions. Optimizing reaction conditions (e.g., using Pd/C catalysts in dimethylformamide at 80–100°C) and purification via column chromatography improves yields .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., carbonyl at ~170 ppm) .
  • IR: Confirms functional groups (C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
  • X-ray crystallography: Resolves 3D geometry and confirms regiochemistry of the triazole ring using SHELX programs .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays to evaluate cytotoxicity (e.g., MTT assay on MCF7/A549 cancer cells) and enzyme inhibition (e.g., COX-2 or kinase assays). IC₅₀ values should be compared to reference drugs (e.g., doxorubicin) .

Q. What computational methods predict binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like kinases. Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with chlorophenyl groups .

Q. How does the chlorophenyl substituent influence physicochemical properties?

The 4-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Solubility in DMSO or ethanol facilitates in vitro testing .

Advanced Research Questions

Q. How can contradictory bioassay data (e.g., variable IC₅₀ across cell lines) be resolved?

  • Mechanistic studies: Use RNA sequencing to identify differential gene expression in responsive vs. resistant cell lines.
  • Metabolic stability: Test compound degradation in liver microsomes to assess bioavailability .
  • Off-target profiling: Screen against a kinase panel to identify unintended interactions .

Q. What strategies improve synthetic yield while minimizing impurities?

  • Microwave-assisted synthesis: Reduces reaction time for cyclization steps (e.g., from 24h to 2h at 150°C).
  • Flow chemistry: Enhances reproducibility in coupling reactions .
  • HPLC-MS monitoring: Identifies side products (e.g., dechlorinated byproducts) for real-time optimization .

Q. How can structure-activity relationships (SAR) guide further modifications?

  • Piperazine substituents: Replace with morpholine to test flexibility requirements.
  • Phenoxy group variations: Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density .
  • Triazole core modifications: Compare [1,2,3]triazolo[4,5-d]pyrimidine with [1,2,4]triazolo[1,5-a]pyrimidine analogs .

Q. What advanced NMR techniques resolve conformational ambiguities?

  • NOESY: Identifies spatial proximity between piperazine protons and aromatic rings.
  • HSQC: Correlates ¹H-¹³C signals for crowded regions (e.g., overlapping triazole/pyrimidine carbons) .

Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what are key ADMET gaps?

  • In vitro: Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition.
  • In vivo (rodents): Assess oral bioavailability and brain penetration. Poor solubility (<10 µg/mL) may necessitate prodrug strategies .

Data Contradiction Analysis

Q. Discrepancies in enzyme inhibition How to validate target specificity?

  • Biochemical assays: Use purified enzymes (e.g., COX-2) to rule out cell-based assay interference.
  • CRISPR knockouts: Eliminate putative targets (e.g., PTK2B) in cell lines to confirm on-mechanism effects .

Q. Conflicting crystallography vs. computational docking poses: Which takes precedence?

Crystallographic data should override docking predictions. Refine docking parameters (e.g., grid box size, water inclusion) using crystallographic coordinates as a reference .

Methodological Tables

Table 1: Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Improvement StrategyReference
Triazole formationNaN₃, CuI, DMF, 80°CMicrowave heating (150°C, 2h)
Piperazine couplingK₂CO₃, DCM, refluxPd/C catalyst, ethanol, 70°C
Final purificationSilica gel chromatography (EtOAc/Hexane)Preparative HPLC (C18 column)

Table 2: Biological Screening Workflow

Assay TypeProtocol HighlightsKey MetricsReference
Cytotoxicity (MTT)48h incubation, 10 µM test concentrationIC₅₀, selectivity index (SI)
Kinase inhibitionADP-Glo™ assay, 1 µM ATP% inhibition at 10 µM
Metabolic stabilityLiver microsomes (human/rat), 1hHalf-life (t₁/₂), Clint

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